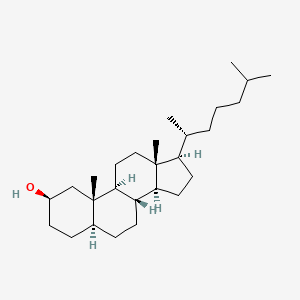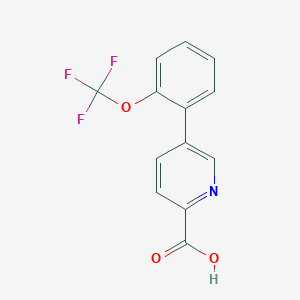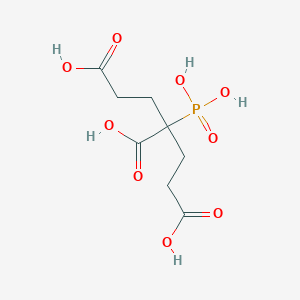
1,3-Diethyl-2,4,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22 It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2,4,5,6-tetramethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,2,4,5-tetramethylbenzene with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to facilitate the alkylation reaction, enhancing the yield and selectivity of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1,3-Diethyl-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable in the design of new functional materials.
Mechanism of Action
The mechanism by which 1,3-Diethyl-2,4,5,6-tetramethylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating properties of the ethyl and methyl groups, which can stabilize reaction intermediates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1,3-Diethylbenzene: Contains only ethyl groups, resulting in different electronic and steric properties.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1,3-Diethyl-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These properties make it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
33781-72-5 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,3-diethyl-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-10(4)9(3)11(5)14(8-2)12(13)6/h7-8H2,1-6H3 |
InChI Key |
AHRQHZJWGBZBMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)




![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)




